molecular formula C11H13NO2 B14446768 2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol CAS No. 73096-79-4

2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol

Cat. No.: B14446768
CAS No.: 73096-79-4
M. Wt: 191.23 g/mol
InChI Key: CLSRTDPUONFHJH-UHFFFAOYSA-N
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Description

2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methoxy group attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol typically involves the reaction of indole derivatives with appropriate reagents. One common method is the alkylation of 1-methoxyindole with ethylene oxide under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of 2-(1-Methoxy-1H-indol-3-yl)acetaldehyde or 2-(1-Methoxy-1H-indol-3-yl)acetic acid.

    Reduction: Formation of 2-(1-Methoxy-1H-indol-3-yl)ethanamine.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. For example, it may interact with serotonin receptors, affecting neurotransmission and potentially exhibiting antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)ethan-1-ol: Lacks the methoxy group, which can result in different chemical and biological properties.

    2-(5-Methoxy-1H-indol-3-yl)ethanamine: Similar structure but with an amine group instead of a hydroxyl group.

    1H-Indole-3-ethanamine, N-methyl-: Contains a methyl group on the nitrogen atom, leading to different pharmacological effects.

Uniqueness

The presence of the methoxy group in 2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol can enhance its lipophilicity and influence its interaction with biological targets. This structural feature may contribute to its unique biological activities compared to other indole derivatives.

Properties

CAS No.

73096-79-4

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(1-methoxyindol-3-yl)ethanol

InChI

InChI=1S/C11H13NO2/c1-14-12-8-9(6-7-13)10-4-2-3-5-11(10)12/h2-5,8,13H,6-7H2,1H3

InChI Key

CLSRTDPUONFHJH-UHFFFAOYSA-N

Canonical SMILES

CON1C=C(C2=CC=CC=C21)CCO

Origin of Product

United States

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